![molecular formula C21H16N3O4S+ B280486 2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280486.png)

2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

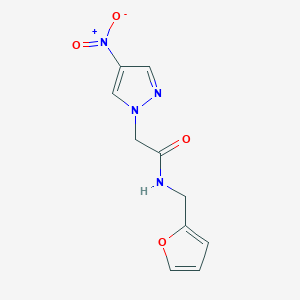

2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium, also known as MTT, is a yellow tetrazolium salt that is used in a variety of scientific research applications. MTT is commonly used as a colorimetric assay to measure cell viability and proliferation, and its use has become widespread in the field of cell biology and drug discovery.

Mécanisme D'action

2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium is a redox indicator that is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The reduction of this compound to formazan is dependent on the activity of mitochondrial enzymes, and the amount of formazan produced is directly proportional to the number of viable cells.

Biochemical and Physiological Effects

This compound is a non-toxic compound that does not have any significant biochemical or physiological effects on cells. The assay works by measuring the activity of mitochondrial enzymes, which are essential for cellular energy production and metabolism.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium as a colorimetric assay is its simplicity and ease of use. The assay can be performed quickly and requires only basic laboratory equipment. Additionally, this compound is a non-toxic compound that does not have any significant effects on cells, making it a safe and reliable method for measuring cell viability and proliferation.

One limitation of the this compound assay is that it can only be used to measure the effects of compounds on viable cells. The assay cannot distinguish between live and dead cells, and it cannot be used to measure the effects of compounds on cell death or apoptosis.

Orientations Futures

There are several future directions for the use of 2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium in scientific research. One potential area of research is the development of new colorimetric assays that can be used to measure the effects of compounds on cell death and apoptosis. Another area of research is the development of new methods for using this compound to measure the effects of compounds on mitochondrial function and metabolism.

Conclusion

In conclusion, this compound, or this compound, is a yellow tetrazolium salt that is widely used in scientific research as a colorimetric assay to measure cell viability and proliferation. The assay works by converting this compound into a purple formazan product in the presence of viable cells, and the amount of formazan produced is directly proportional to the number of viable cells. This compound has several advantages as a colorimetric assay, including its simplicity and ease of use, and its non-toxic nature. However, the assay also has limitations, including its inability to measure the effects of compounds on cell death and apoptosis. Future research directions for this compound include the development of new colorimetric assays and methods for measuring the effects of compounds on mitochondrial function and metabolism.

Méthodes De Synthèse

2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium is synthesized by the reaction of 2-(4-nitrophenyl)-3-methyl-5-phenyl-2H-tetrazolium chloride with thiazolyl blue tetrazolium bromide in the presence of a reducing agent such as sodium borohydride. The resulting yellow tetrazolium salt is then purified by recrystallization and is ready for use in scientific research.

Applications De Recherche Scientifique

2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium is widely used in scientific research as a colorimetric assay to measure cell viability and proliferation. The assay works by converting this compound into a purple formazan product in the presence of viable cells. The amount of formazan produced is directly proportional to the number of viable cells, and the assay can be used to measure the effects of drugs, toxins, and other compounds on cell viability.

Propriétés

Formule moléculaire |

C21H16N3O4S+ |

|---|---|

Poids moléculaire |

406.4 g/mol |

Nom IUPAC |

2,3-dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium |

InChI |

InChI=1S/C21H16N3O4S/c1-13-14(2)29-21-11-19(15-5-3-7-17(9-15)23(25)26)20(12-22(13)21)16-6-4-8-18(10-16)24(27)28/h3-12H,1-2H3/q+1 |

Clé InChI |

QTVFSZVITMEZBT-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=[N+]1C=C(C(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-])C |

SMILES canonique |

CC1=C(SC2=[N+]1C=C(C(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-])C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dibromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280403.png)

![2-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B280412.png)

![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280417.png)

![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)